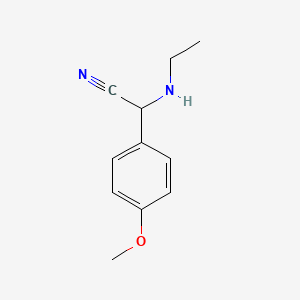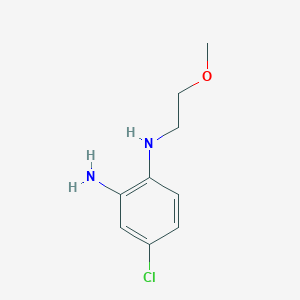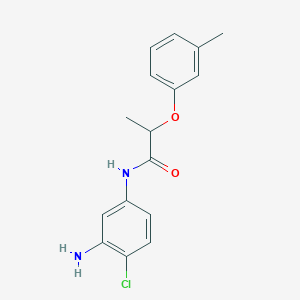
5-Chloro-6-(ethoxycarbonyl)nicotinic acid
説明
5-Chloro-6-(ethoxycarbonyl)nicotinic acid (5-CEONA) is an organic compound that belongs to the class of carboxylic acids. It is a highly polar molecule due to the presence of two carboxyl groups, which makes it a useful molecule in various scientific applications. 5-CEONA has been used in a variety of fields, including synthesis, biochemistry, and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 5-CEONA.
科学的研究の応用
1. Herbicidal Activity
5-Chloro-6-(ethoxycarbonyl)nicotinic acid, derived from nicotinic acid, has shown potential in herbicide development. Research by Chen Yu et al. (2021) indicated that some derivatives exhibited significant herbicidal activity against Agrostis stolonifera and Lemna paucicostata, suggesting a role in controlling monocotyledonous weeds.
2. Chemical Synthesis
S. Torii et al. (1986) explored a method for synthesizing polyfunctionally substituted pyridines, derivatives of nicotinic acid. This process involved reactions of ethoxycarbonylmalonaldehyde, offering a route to synthesize biologically and medicinally important compounds.
3. Industrial Production Methods
Dawid Lisicki et al. (2022) reviewed ecological methods to produce nicotinic acid from commercially available raw materials. This research is crucial for developing green chemistry methods and reducing environmental impact.
4. Nicotinic Acid Oxidation by Bacteria
Research by J. Ensign and S. Rittenberg (1964) explored the oxidation of nicotinic acid by a Bacillus species, providing insights into the microbial degradation of this compound.
5. G Protein-Coupled Receptor Characterization
A. Lorenzen et al. (2001) studied the interaction of nicotinic acid with G protein-coupled receptors, which could have implications for understanding the molecular mechanisms of nicotinic acid derivatives in biological systems.
6. Radioactive Nicotinic Acid Degradation
T. Scott (1967) reported a method for measuring the radioactivity of each carbon atom in nicotinic acid. This research is significant for studying the metabolism and biochemical pathways of nicotinic acid and its derivatives.
特性
IUPAC Name |
5-chloro-6-ethoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(14)7-6(10)3-5(4-11-7)8(12)13/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGFFHKENYPIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-{[(3-Nitrophenyl)amino]carbonyl}proline](/img/structure/B1390926.png)


![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)

![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)


![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)